molecular formula C18H14F3N5O B5576294 N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide

N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B5576294
M. Wt: 373.3 g/mol
InChI Key: GCLWKIXRPTTWES-UHFFFAOYSA-N
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Description

N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C18H14F3N5O and its molecular weight is 373.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.11504457 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiviral Activity

One study focused on the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to this compound, aiming to evaluate their antirhinovirus agents. The research outlined the stereospecific synthesis process and the antiviral activity of these compounds, highlighting the chemical strategies used to achieve the desired E-isomer without the need for reverse-phase preparative HPLC separation before evaluating antiviral activity (Hamdouchi et al., 1999).

Complexation Properties with Lanthanides

Another study investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (a related compound) with trivalent lanthanides. It revealed that one or two molecules of the compound coordinate with lanthanide ions as a tridentate ligand via two nitrogen atoms and one oxygen atom in the amide group. The study also discussed the stability of these complexes, noting a decrease in stability with heavier lanthanides due to steric hindrance (Kobayashi et al., 2019).

Anticandidal Activity

Research into the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives for anticandidal activity identified new hydrazide derivatives that were tested against various strains of Candida. This study provided insight into the potential of these compounds as anticandidal agents, with some derivatives showing promising activity against specific Candida strains (Kaplancıklı et al., 2008).

Synthesis and Structural Characterization

Further research into the synthesis of imidazo[1,2-a]pyridine-based compounds explored their fluorescent properties, aiming to discover novel fluorescent organic compounds. The study synthesized derivatives and analyzed their fluorescent properties, contributing to the understanding of how substituents affect the fluorescent characteristics of these compounds (Tomoda et al., 1999).

Mechanism of Action

The mechanism of action of “N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide” would depend on its specific biological target. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for the study and application of “N-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide” could involve further exploration of its biological activities and the development of new drugs based on its structure .

Properties

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O/c1-25-14-4-3-12(18(19,20)21)8-13(14)24-16(25)9-23-17(27)11-2-5-15-22-6-7-26(15)10-11/h2-8,10H,9H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLWKIXRPTTWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CNC(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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